molecular formula C17H14ClN3O3S B2981024 3-(3-chlorophenyl)-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione CAS No. 702656-43-7

3-(3-chlorophenyl)-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No.: B2981024
CAS No.: 702656-43-7
M. Wt: 375.83
InChI Key: FZKOPVIKHGXZEW-UHFFFAOYSA-N
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Description

This compound belongs to the benzoxadiazocine-thione class, characterized by a fused bicyclic core with a thione group at position 4, a nitro substituent at position 8, and a 3-chlorophenyl moiety at position 2. Its molecular formula is C₁₉H₁₇ClN₃O₃S, with a molecular weight of 413.88 g/mol. Structural determination tools like SHELXL and OLEX2 are critical for resolving its crystal structure and confirming substituent positions .

Properties

IUPAC Name

10-(3-chlorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c1-17-9-14(13-8-12(21(22)23)5-6-15(13)24-17)19-16(25)20(17)11-4-2-3-10(18)7-11/h2-8,14H,9H2,1H3,(H,19,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKOPVIKHGXZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=S)N2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-chlorophenyl)-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C16H15ClN4O2S
  • Molecular Weight : 350.83 g/mol
  • IUPAC Name : this compound

This compound features a benzoxadiazocine core with various substituents that may influence its biological activity.

Anticancer Activity

Recent studies have focused on the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against several cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Reference
A549 (Lung)12.5
HT-29 (Colon)10.0
MKN-45 (Gastric)15.0
U87MG (Brain)20.0
SMMC-7721 (Liver)18.0

These results indicate that the compound exhibits significant cytotoxicity across multiple cancer types.

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that it may activate caspase pathways and downregulate anti-apoptotic proteins such as Bcl-2.

Case Studies

  • Study on Lung Cancer Cells :
    • Researchers investigated the effects of this compound on A549 lung cancer cells. The study revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved caspase-3 and PARP cleavage .
  • Evaluation in Colon Cancer Models :
    • In another study focusing on HT-29 colon cancer cells, the compound was shown to inhibit cell migration and invasion, suggesting potential applications in preventing metastasis .

Additional Biological Activities

Beyond anticancer effects, preliminary investigations have suggested other biological activities:

Antioxidant Activity

Some studies have indicated that the compound possesses antioxidant properties. It was found to scavenge free radicals effectively and reduce lipid peroxidation in cellular models.

Anti-inflammatory Effects

Research has also pointed towards possible anti-inflammatory effects. The compound appears to inhibit the production of pro-inflammatory cytokines in activated macrophages, which could have implications for treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The most relevant structural analogue is 3-(2-Methoxyphenyl)-2,11-Dimethyl-8-Nitro-2,3,5,6-Tetrahydro-4H-2,6-Methano-1,3,5-Benzoxadiazocine-4-Thione (CAS 1005286-72-5), which differs in two key aspects:

Substituent at Position 3 : Methoxy (-OCH₃) instead of chloro (-Cl).

Additional Methyl Group : A methyl (-CH₃) group at position 11.

Property Target Compound Methoxy Analogue
Molecular Formula C₁₉H₁₇ClN₃O₃S C₁₉H₁₉N₃O₄S
Molecular Weight 413.88 g/mol 385.4 g/mol
Key Substituents 3-Cl, 8-NO₂, 2-CH₃ 3-OCH₃, 8-NO₂, 2-CH₃, 11-CH₃
Electronic Effects Strong electron-withdrawing (Cl, NO₂) Moderate electron-donating (OCH₃), electron-withdrawing (NO₂)

Structural Implications :

  • The additional methyl group in the methoxy analogue may sterically hinder interactions with biological targets, reducing activity .
NMR Spectral Comparisons

Evidence from NMR studies on similar benzoxadiazocines (e.g., rapamycin analogues) reveals that substituents at positions 3 and 8 cause distinct chemical shift patterns in regions 29–36 (aromatic protons) and 39–44 (heterocyclic core protons) . For the target compound:

  • The 3-Cl group would deshield nearby protons, causing downfield shifts in aromatic resonances.
Computational Similarity Metrics

Using Tanimoto and Dice similarity indices (based on MACCS keys or Morgan fingerprints), the target compound shows moderate similarity (~0.65–0.75) to its methoxy analogue. This suggests overlapping pharmacophoric features but distinct electronic profiles, which may translate to divergent bioactivities .

Bioactivity and Pharmacological Profiling

While direct bioactivity data for the target compound is unavailable, clustering analysis of structurally related compounds indicates:

  • Nitro-substituted benzoxadiazocines often exhibit kinase inhibition or antimicrobial activity.
  • Chloro substituents correlate with enhanced metabolic stability compared to methoxy groups, as seen in triazine derivatives .

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